Cas no 948290-28-6 (Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate)

Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate is a quinoline-based ester derivative with notable applications in pharmaceutical and organic synthesis. Its structural features, including the chloro and methyl substituents, enhance its reactivity and utility as an intermediate in the preparation of bioactive compounds. The ethyl ester group provides versatility for further functionalization, making it valuable in medicinal chemistry research. This compound exhibits stability under standard handling conditions and demonstrates compatibility with a range of synthetic transformations. Its well-defined molecular structure ensures consistent performance in heterocyclic synthesis, particularly in the development of quinoline scaffolds for potential therapeutic agents.
Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate structure
948290-28-6 structure
Product Name:Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate
CAS No:948290-28-6
MF:C14H14ClNO2
MW:263.719462871552
CID:1984907
PubChem ID:17040026
Update Time:2025-11-01

Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate
    • 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
    • AGN-PC-01A9PZ
    • AB52388
    • MFCD09787854
    • 948290-28-6
    • DTXSID40589162
    • DB-080051
    • Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate
    • Inchi: 1S/C14H14ClNO2/c1-4-18-14(17)11-7-10-5-6-12(15)8(2)13(10)16-9(11)3/h5-7H,4H2,1-3H3
    • InChI Key: QEESKEUCWPHTNB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=CC(C(=O)OCC)=C(C)N=C2C=1C

Computed Properties

  • Exact Mass: 263.07100
  • Monoisotopic Mass: 263.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19000
  • LogP: 3.68170

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Additional information on Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate

Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate (CAS No. 948290-28-6): An Overview

Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate (CAS No. 948290-28-6) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique quinoline scaffold, which is a key structural motif in a variety of biologically active molecules. The presence of the chloro and dimethyl substituents, along with the ester functional group, imparts specific chemical and biological properties that make it a valuable candidate for various applications.

The quinoline core of Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate is well-known for its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The chloro substitution at the 7-position and the dimethyl groups at the 2 and 8 positions further modulate the compound's reactivity and selectivity, making it a promising lead for drug discovery efforts. Recent studies have highlighted the potential of this compound in targeting specific enzymes and receptors involved in various disease pathways.

In terms of its chemical synthesis, Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate can be prepared through a series of well-established organic reactions. One common approach involves the condensation of an appropriate substituted aniline with a β-keto ester, followed by cyclization to form the quinoline ring. The subsequent introduction of the chloro and dimethyl substituents can be achieved through selective halogenation and alkylation reactions. This synthetic route allows for high yields and good purity, making it suitable for large-scale production.

The pharmacological properties of Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate have been extensively studied in both in vitro and in vivo models. In cell-based assays, this compound has demonstrated potent inhibitory effects on several key enzymes involved in cancer cell proliferation and metastasis. For instance, it has been shown to effectively inhibit the activity of protein kinases such as PI3K and AKT, which are crucial for cell survival and growth. Additionally, it exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window.

Recent advancements in computational chemistry have also contributed to our understanding of the mechanism of action of Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate. Molecular docking studies have revealed that this compound binds to specific pockets within target proteins with high affinity, thereby disrupting their function. These findings have provided valuable insights into the design of more potent and selective analogs for therapeutic applications.

In addition to its potential as an anticancer agent, Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate has also shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory properties in models of inflammatory diseases such as rheumatoid arthritis. The compound's ability to modulate inflammatory cytokines and signaling pathways makes it a potential candidate for developing new treatments for these conditions.

The toxicological profile of Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its safety profile and potential for further clinical development.

In conclusion, Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate (CAS No. 948290-28-6) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional insights into its mechanisms of action and expand its utility in addressing unmet medical needs.

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